molecular formula C6H17Cl2N3 B1641057 4-Hydrazino-1-methylpiperidine dihydrochloride CAS No. 53242-78-7

4-Hydrazino-1-methylpiperidine dihydrochloride

Cat. No.: B1641057
CAS No.: 53242-78-7
M. Wt: 202.12 g/mol
InChI Key: SOFIVHWELUXEBE-UHFFFAOYSA-N
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Description

4-Hydrazino-1-methylpiperidine dihydrochloride is a chemical compound with the empirical formula C6H17Cl2N3 and a molecular weight of 202.13 . It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperidine ring substituted with a hydrazino group and a methyl group, making it a valuable reagent in various chemical reactions.

Preparation Methods

The synthesis of 4-Hydrazino-1-methylpiperidine dihydrochloride typically involves the reaction of 1-methylpiperidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt by the addition of hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Hydrazino-1-methylpiperidine dihydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Hydrazino-1-methylpiperidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydrazino-1-methylpiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways and provide insights into enzyme function and regulation .

Comparison with Similar Compounds

4-Hydrazino-1-methylpiperidine dihydrochloride can be compared with other similar compounds, such as:

    4-Hydrazinopiperidine: Lacks the methyl group, which may affect its reactivity and binding properties.

    1-Methylpiperidine: Lacks the hydrazino group, making it less reactive in certain chemical reactions.

    Hydrazine: A simpler molecule with broader reactivity but less specificity in biochemical applications. The uniqueness of this compound lies in its combination of a piperidine ring, a hydrazino group, and a methyl group, which provides a balance of reactivity and specificity for various applications.

Properties

IUPAC Name

(1-methylpiperidin-4-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3.2ClH/c1-9-4-2-6(8-7)3-5-9;;/h6,8H,2-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFIVHWELUXEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53242-78-7
Record name 4-Hydrazino-1-methylpiperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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